molecular formula C7H10N4 B114360 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151406-47-2

2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No. B114360
M. Wt: 150.18 g/mol
InChI Key: UQNXOROUROIJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole, also known as EPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the pyrazolo-triazole family, which has been extensively studied for their biological activities.

Mechanism Of Action

The mechanism of action of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been suggested that 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may modulate the activity of the adenosine A2A receptor, which is involved in various physiological processes.

Biochemical And Physiological Effects

2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, one limitation of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is its relatively low potency compared to other compounds with similar biological activities.

Future Directions

There are several future directions for research on 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is the development of more potent analogs of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole with improved therapeutic properties. Another direction is the investigation of the molecular targets of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole and the elucidation of its mechanism of action. Additionally, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease, which warrant further investigation.
In conclusion, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a promising compound with potential therapeutic applications in various fields of medicine. Its synthesis method is efficient, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its mechanism of action and to develop more potent analogs.

Synthesis Methods

The synthesis of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate and methyl iodide in the presence of a base. The resulting product is then purified through recrystallization. This method provides a high yield of pure 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole, making it suitable for further research.

Scientific Research Applications

2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and other neurological disorders.

properties

CAS RN

151406-47-2

Product Name

2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-ethyl-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C7H10N4/c1-3-6-8-7-4-5(2)9-11(7)10-6/h4,9H,3H2,1-2H3

InChI Key

UQNXOROUROIJPT-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=N1)C=C(N2)C

Canonical SMILES

CCC1=NN2C(=N1)C=C(N2)C

synonyms

3H-Pyrazolo[1,5-b][1,2,4]triazole, 2-ethyl-6-methyl-

Origin of Product

United States

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